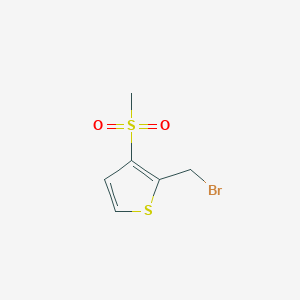

2-(bromomethyl)-3-methanesulfonylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metallation Reactions

Methylthio- and methylsulfonyl thiophenes, including derivatives like 2-(Bromomethyl)-3-methylsulfonylthiophene, have shown significance in metallation reactions. These thiophenes can be polymetallated using organolithium reagents and superbases, leading to various metallated products. For example, 3-(Methylsulfonyl)thiophene was found to undergo bimetallation at specific positions, indicating the chemical's utility in complex organic synthesis and metallation studies (Fattuoni et al., 2007).

Photoinduced Sulfonylation

A radical relay strategy involving 2-(Bromomethyl)-3-methylsulfonylthiophene derivatives has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes. This photoinduced sulfonylation process is efficient under mild conditions and initiates with the generation of a methyl radical, followed by a radical relay with sulfur dioxide, leading to the production of methylsulfonyl-containing compounds (Gong et al., 2019).

Synthesis of Benzothiazepines

2-(Bromomethyl)-1-sulfonylaziridines, which can be derived from compounds like 2-(Bromomethyl)-3-methylsulfonylthiophene, have been used in the synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines. This process involves treatment with 2-aminothiophenol and showcases the versatility of these bromomethyl derivatives in synthesizing complex heterocyclic compounds (Karikomi et al., 2008).

Radical (Phenylsulfonyl)methylation

Visible-light-promoted radical (phenylsulfonyl)methylation reactions using bromomethyl phenyl sulfone derivatives, related to 2-(Bromomethyl)-3-methylsulfonylthiophene, have been developed. This method provides a mild and efficient way to access various (phenylsulfonyl)methylated compounds, highlighting the potential of these derivatives in radical-based synthetic chemistry (Liu & Li, 2016).

Mécanisme D'action

Target of Action

Brominated compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, brominated compounds typically undergo oxidative addition with palladium, forming a new pd–c bond . The bromine atom is then replaced by a nucleophilic organic group transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for creating complex organic molecules .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which the compound may participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

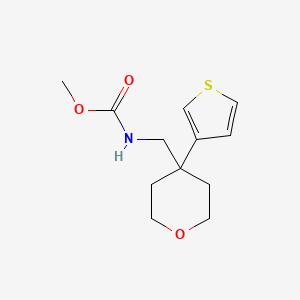

2-(bromomethyl)-3-methylsulfonylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHHJEJPXKKKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2453756.png)